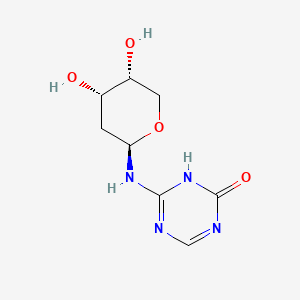
4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-β-ribopyranosyl-5-azacytosine is an impurity of Decitabine. It has potential carcinogenic activity.
Mécanisme D'action
Target of Action
Decitabine impurity 8, also known as 2-Deoxy-D-beta-ribopyranosyl-5-azacytosine, primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression .
Mode of Action
Decitabine is a cytidine analogue that integrates into cellular DNA and inhibits the action of DNMTs . This results in global hypomethylation and corresponding alterations in gene expression . It’s worth noting that decitabine can only be incorporated into DNA strands .
Biochemical Pathways
Decitabine affects several biochemical pathways. It has been found to promote the generation and differentiation of regulatory T (Treg) cells, augmenting their immunosuppressive function . It also disrupts mitosis via DNMT1-DNA adducts, challenging the prevailing notion that DNA demethylation is the primary mechanism of action of decitabine .
Pharmacokinetics
Decitabine is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase . The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer . It has been shown to have potent antineoplastic activity .
Action Environment
The action of decitabine is influenced by environmental factors. For instance, the lengthy exposure of decitabine in water increases the potential loss of potency and impurity formation due to the hydrolysis of the product by water . Also, pH and temperature are two critical factors that cause decitabine to degrade in the aqueous environment .
Propriétés
Numéro CAS |
157771-78-3 |
|---|---|
Formule moléculaire |
C8H12N4O4 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(13)5(14)2-16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |
Clé InChI |
HFKZDWIVHJCSBE-KVQBGUIXSA-N |
SMILES |
C1C(C(COC1NC2=NC=NC(=O)N2)O)O |
SMILES isomérique |
C1[C@@H]([C@@H](CO[C@H]1N2C=NC(=NC2=O)N)O)O |
SMILES canonique |
C1C(C(COC1N2C=NC(=NC2=O)N)O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Deoxy-D-β-ribopyranosyl-5-azacytosine; 4-Amino-1-(2-deoxy-β-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















